molecular formula C27H44O B1231681 22-Dehydrocholesterol CAS No. 34347-28-9

22-Dehydrocholesterol

Cat. No.: B1231681
CAS No.: 34347-28-9
M. Wt: 384.6 g/mol
InChI Key: UPGTYLFCVNHBTN-OFAYOZIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

22-Dehydrocholesterol, with the systematic IUPAC name (3β)-Cholesta-5,22-dien-3-ol, is a sterol compound of significant interest in biochemical research. Its molecular formula is C 27 H 44 O and it has a molecular weight of 384.64 g/mol . This molecule is characterized by its specific structure featuring double bonds at the 5,22-positions. As a research chemical, this compound serves as a valuable reference standard and starting material in various laboratory investigations. It is particularly useful in studies exploring the cholesterol biosynthesis pathway and the metabolism of related sterols . Researchers utilize this compound to probe the structure and function of enzymes involved in sterol transformation, such as the cytochrome P450 side-chain cleavage (P450scc) system, which is known to act on similar 5,7-diene sterols like 7-Dehydrocholesterol . Understanding the behavior of such sterols is fundamental to research on endogenous steroid and vitamin D production. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use proper laboratory safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34347-28-9

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8-9,18-19,21-25,28H,7,10-17H2,1-5H3/b8-6+/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

UPGTYLFCVNHBTN-OFAYOZIESA-N

SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)CC=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Other CAS No.

34347-28-9

Synonyms

22-dehydrocholesterol
5,22-cholestadien-3beta-ol
5,22-cholestadien-3beta-ol, (3beta)-(22Z)-isomer
delta 5,22-cholestadien-3beta-ol

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 22 Dehydrocholesterol

The synthesis of 22-dehydrocholesterol is intricately linked to the broader pathways of cholesterol production. It emerges as a key intermediate in variations of the two primary routes for cholesterol biosynthesis: the Bloch and the Kandutsch-Russell pathways.

Integration within the Desmosterol (B1670304) Biosynthesis Route

The Bloch pathway, also known as the desmosterol pathway, is characterized by the late-stage reduction of the C24 double bond in the sterol side chain. In this pathway, desmosterol is the final precursor to cholesterol. frontiersin.orgnih.gov this compound can be considered an intermediate within variations of this route. For instance, in the ciliate Tetrahymena thermophila, cholesterol is metabolized into 7,22-bis-dehydrocholesterol, with this compound being a key precursor in this conversion. researchgate.net This demonstrates a metabolic scenario where the introduction of a C22 double bond occurs on a cholesterol backbone.

Relationship to the Kandutsch-Russell Pathway

The Kandutsch-Russell pathway traditionally involves the early reduction of the C24 double bond of lanosterol (B1674476), leading to cholesterol via 7-dehydrocholesterol (B119134). frontiersin.orgacs.orgnih.gov However, research has revealed the existence of a "modified" Kandutsch-Russell (MK-R) pathway. frontiersin.orgnih.gov In this hybrid pathway, demethylation of lanosterol begins before the side-chain saturation, and intermediates from the Bloch pathway can be shunted into the Kandutsch-Russell pathway. nih.gov The utilization of either the Bloch or the MK-R pathway is highly tissue-specific. nih.govelifesciences.org For example, the MK-R pathway is predominant in the brain, skin, and preputial gland, while the Bloch pathway is the major route in the testes, spleen, and adrenal glands. frontiersin.org

Connections with 7-Dehydrocholesterol Metabolic Pathways

7-Dehydrocholesterol (7-DHC) is a crucial precursor for both cholesterol and vitamin D3. plos.orgwikipedia.org A novel steroidogenic pathway has been identified in mammalian adrenal glands where 7-DHC is metabolized sequentially to 22-hydroxy-7-dehydrocholesterol (22(OH)7DHC), then to 20,22-dihydroxy-7-dehydrocholesterol (20,22(OH)27DHC), and finally to 7-dehydropregnenolone (7DHP). plos.orgnih.gov This pathway highlights the hydroxylation at the C22 position of 7-DHC as a critical step. While this specific pathway leads to steroid hormone precursors rather than directly to this compound, it underscores the metabolic significance of modifications at the C22 position of 7-DHC.

Furthermore, metabolites of 7-DHC, such as 25-hydroxy-7-DHC and 26/27-hydroxy-7-DHC, have been identified and are known to be produced by the enzyme sterol 27-hydroxylase (CYP27A1). nih.gov

Enzymatic Desaturation Steps Leading to this compound Formation

The introduction of a double bond at the C22 position of the sterol side chain is a key enzymatic reaction in the formation of this compound and other Δ22-sterols like ergosterol (B1671047) and stigmasterol (B192456). nih.govplos.org

Specificities of C22-Desaturase Activity

The enzyme responsible for this desaturation is a C22-desaturase. In fungi and plants, this activity is catalyzed by cytochrome P450 enzymes, specifically CYP61 in fungi and CYP710 in plants. plos.orgnih.gov These enzymes exhibit substrate specificity. For example, in Arabidopsis thaliana, CYP710A1 and the tomato CYP710A11 show activity with β-sitosterol to produce stigmasterol, while Arabidopsis CYP710A2 can convert both 24-epi-campesterol and β-sitosterol to brassicasterol (B190698) and stigmasterol, respectively. nih.gov

In the ciliate Tetrahymena thermophila, which also desaturates sterols at the C22 position, the responsible enzymes are not from the cytochrome P450 family but belong to the fatty acid hydroxylase/desaturase superfamily. researchgate.netnih.gov This indicates the existence of non-homologous enzymes that perform the same function in different lineages. nih.gov

Alternative Desaturation Patterns in Sterol Side Chains

Beyond the C22 position, desaturation can occur at other positions in the sterol side chain, leading to a variety of sterol structures. For instance, the formation of a Δ24(28) double bond is a key step in the biosynthesis of phytosterols (B1254722). acs.org The subsequent reduction of this bond is catalyzed by different enzymes depending on the organism and the specific pathway. oup.com The diversity of sterol side chains is a result of the evolution of various enzymes that modify the basic sterol structure. frontiersin.org

Data Tables

Table 1: Key Cholesterol Biosynthesis Pathways and Their Precursors

PathwayFinal Precursor to CholesterolKey Characteristics
Bloch Pathway DesmosterolReduction of the Δ24 double bond is a late step. frontiersin.orgnih.gov
Kandutsch-Russell Pathway 7-DehydrocholesterolReduction of the Δ24 double bond is an early step. acs.orgnih.gov
Modified Kandutsch-Russell (MK-R) Pathway 7-DehydrocholesterolA hybrid pathway where intermediates can cross over from the Bloch pathway. frontiersin.orgnih.gov

Table 2: C22-Desaturase Enzymes and Their Substrates

Enzyme FamilyOrganismSubstrate(s)Product(s)
Cytochrome P450 (CYP710A) Arabidopsis thaliana, Tomatoβ-sitosterol, 24-epi-campesterolStigmasterol, Brassicasterol nih.gov
Fatty Acid Hydroxylase/Desaturase Tetrahymena thermophilaCholesterolThis compound researchgate.net

Enzymology and Protein Interactions in 22 Dehydrocholesterol Metabolism

Characterization of Enzymes Catalyzing 22-Dehydrocholesterol Synthesis or Modification

The synthesis and modification of this compound are dependent on the precise actions of several key enzymes. These include desaturases that introduce the characteristic C22 double bond, reductases that modify the sterol side chain, and cytochrome P450 enzymes involved in side-chain cleavage.

Sterol C22-desaturase is the enzyme responsible for introducing the double bond at the C-22 position of the sterol side chain, a hallmark of sterols like ergosterol (B1671047) and stigmasterol (B192456). This enzymatic activity is primarily carried out by two distinct families of cytochrome P450 enzymes: CYP61 in fungi and CYP710 in plants nih.gov.

Biochemical Properties:

These enzymes are microsomal, membrane-bound proteins that catalyze a dehydrogenation reaction. The yeast Saccharomyces cerevisiae CYP61 has been characterized to have a Michaelis constant (K_m) of 20.4 μM and a maximal velocity (V_max) of 2.9 nmol/min/nmol of CYP61 for its endogenous substrate nih.gov. In the plant kingdom, extensive studies on the CYP710 family have revealed their C-22 desaturase activity. For instance, recombinant Arabidopsis thaliana CYP710A1 and tomato CYP710A11 exhibit C-22 desaturase activity with β-sitosterol as a substrate, leading to the production of stigmasterol nih.gov. The kinetic parameters for these enzymes have been determined, as detailed in the table below.

EnzymeOrganismSubstrateK_m (μM)k_cat (min⁻¹)
CYP61Saccharomyces cerevisiaeErgosta-5,7,24(28)-trienol20.4N/A
CYP710A1Arabidopsis thalianaβ-sitosterol1.00.53
CYP710A11Lycopersicon esculentum (Tomato)β-sitosterol3.710

Phylogenetic Analysis:

Phylogenetic studies suggest that the CYP61 and CYP710 families evolved from a duplication of the cytochrome CYP51 gene, which is considered the primordial eukaryotic cytochrome P-450, predating the evolutionary split of fungi and plants researchgate.net. This evolutionary relationship underscores the fundamental importance of sterol metabolism across different eukaryotic kingdoms. The presence of sterol C-22 desaturase activity is widespread in Viridiplantae, fungi, and even in early-branching animals, though it appears to have been lost in later animal evolution researchgate.net. Interestingly, a novel type of sterol C-22 desaturase has been identified in the ciliate Tetrahymena thermophila that belongs to the fatty acid hydroxylase/desaturase superfamily, indicating a case of convergent evolution for this enzymatic function researchgate.net.

24-Dehydrocholesterol Reductase (DHCR24), also known as Seladin-1, is a key enzyme in the terminal stages of cholesterol biosynthesis nih.govyoutube.comresearchgate.net. It is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase that catalyzes the reduction of the delta-24 double bond of sterol intermediates nih.govresearchgate.netresearchgate.net. This protein, with a molecular weight of approximately 60.1 kDa, is primarily located in the endoplasmic reticulum membrane nih.gov.

DHCR24 plays a crucial role in two alternative pathways of cholesterol synthesis: the Bloch pathway and the Kandutsch-Russell pathway nih.govyoutube.comavantiresearch.com. In the Bloch pathway, DHCR24 catalyzes the final step, converting desmosterol (B1670304) to cholesterol nih.govyoutube.com. In the Kandutsch-Russell pathway, it acts on lanosterol (B1674476) to produce 24,25-dihydrolanosterol nih.govyoutube.com. The relative flux through these pathways can be influenced by the expression level of DHCR24 nih.gov.

Structurally, DHCR24 is a single transmembrane protein with its C-terminal domain, containing the FAD-binding site, located in the cytoplasm nih.gov. Research has shown that DHCR24 can physically and functionally interact with another terminal enzyme of cholesterol synthesis, 7-dehydrocholesterol (B119134) reductase (DHCR7), suggesting the formation of a cholesterol "metabolon" that facilitates substrate channeling.

Cytochrome P450 side-chain cleavage enzyme (P450scc), encoded by the CYP11A1 gene, is a mitochondrial enzyme that catalyzes the initial and rate-limiting step in the synthesis of all steroid hormones. This enzyme is responsible for the conversion of cholesterol to pregnenolone. The reaction involves the cleavage of the C20-C22 bond in the sterol side chain.

Recent studies have revealed that P450scc can metabolize sterols other than cholesterol. Notably, 7-dehydrocholesterol, a direct precursor to this compound upon desaturation, has been identified as an excellent substrate for P450scc. In fact, the catalytic efficiency (k_cat/K_m) of P450scc is higher with 7-dehydrocholesterol as a substrate compared to cholesterol. This finding suggests a potential alternative pathway for the metabolism of this compound precursors, leading to the formation of 7-dehydropregnenolone and other biologically active steroids. It is also predicted that P450scc can utilize desmosterol to initiate steroid hormone synthesis.

Mechanistic Studies of Enzymatic Reactions Involving this compound Precursors

Understanding the catalytic mechanisms of the enzymes involved in the metabolism of this compound precursors is fundamental to comprehending the regulation of sterol synthesis. These mechanisms involve complex redox reactions and specific substrate interactions within the enzyme's active site.

The catalytic mechanisms of the key enzymes in this compound metabolism have been the subject of detailed investigation.

Sterol C22-Desaturase (CYP61 and CYP710): As cytochrome P450 enzymes, their mechanism involves the activation of molecular oxygen and the subsequent abstraction of hydrogen atoms from the substrate to form a double bond. This process is a dehydrogenation reaction.

DHCR24: This enzyme functions as a FAD-dependent oxidoreductase nih.govresearchgate.netresearchgate.net. It utilizes NADPH to reduce the C24-C25 double bond of its sterol substrates nih.gov. The reaction involves the transfer of a hydride ion from NADPH to FAD, followed by the transfer of the hydride from the reduced FAD to the sterol substrate.

The affinity of an enzyme for its substrate and its catalytic efficiency are critical determinants of metabolic flux.

Sterol C22-Desaturase: As previously noted, kinetic studies have provided insights into the substrate affinity of these enzymes. The low micromolar K_m values for plant CYP710A enzymes with β-sitosterol indicate a high affinity for their substrate nih.gov.

DHCR24: While specific kinetic parameters such as K_m and k_cat for DHCR24 are not extensively reported in the literature, its position as the terminal enzyme in the Bloch pathway for cholesterol synthesis implies a high affinity and catalytic efficiency for its primary substrate, desmosterol. The accumulation of desmosterol in individuals with deficient DHCR24 activity further supports its crucial and specific role in this metabolic step.

Cytochrome P450scc: The substrate binding and kinetics of P450scc have been studied in detail. The dissociation constants (K_d) for the enzyme-substrate complex are in the low micromolar range for cholesterol and its derivatives, indicating tight binding. The apparent K_m values for the reconstituted side-chain cleavage system are also in the low micromolar range. Importantly, the catalytic efficiency (k_cat/K_m) of P450scc is higher for 7-dehydrocholesterol than for cholesterol, suggesting that it is a preferred substrate.

The following table summarizes the available kinetic and binding data for these enzymes.

EnzymeSubstrateK_m (μM)k_cat (min⁻¹)K_d (μM)Catalytic Efficiency (k_cat/K_m)
CYP710A1β-sitosterol1.00.53N/A0.53
CYP710A11β-sitosterol3.710N/A2.7
P450sccCholesterol1.8N/A1.1N/A
P450sccCholesterol sulfate1.9N/A2.6N/A
P450sccCholesterol acetate0.6N/A1.3N/A
P450scc7-dehydrocholesterolN/AN/AN/AHigher than for cholesterol

Post-Translational Regulation of Enzymes Affecting this compound Synthesis

The flux through the cholesterol biosynthetic pathway is tightly controlled not only at the transcriptional level but also through acute, post-translational regulation of its enzymes. semanticscholar.orgnih.govresearchgate.net Post-translational modifications (PTMs) such as phosphorylation and ubiquitination provide a rapid means to alter enzyme activity or stability in response to cellular signals and sterol levels. semanticscholar.orgnih.gov The key terminal enzymes, DHCR24 and DHCR7, are both subject to such regulation. nih.gov

DHCR24:

Phosphorylation: DHCR24 activity is regulated by phosphorylation. semanticscholar.orgnih.govnih.gov Large-scale proteomic studies have identified multiple phosphorylation sites on the enzyme. nih.gov Mutating specific phosphorylated residues has been shown to inhibit DHCR24's enzymatic activity. researchgate.net Furthermore, the use of protein kinase C inhibitors can ablate DHCR24 activity, indicating a role for signaling pathways in its control. researchgate.net

Ubiquitination: There is substantial evidence that DHCR24 is ubiquitinated at numerous sites. nih.gov This modification typically targets proteins for degradation by the proteasome, suggesting that the stability and turnover of DHCR24 may be regulated in this manner. nih.govnih.gov

DHCR7:

Ubiquitination and Degradation: The protein levels of DHCR7 are subject to feedback inhibition by sterols. nih.gov The enzyme undergoes rapid proteasomal degradation in the presence of high levels of cholesterol or desmosterol. nih.gov Additionally, in keratinocytes, vitamin D can promote the degradation of DHCR7, leading to an accumulation of its substrate, 7-dehydrocholesterol, which is the precursor for vitamin D synthesis. nih.gov

Phosphorylation: Like DHCR24, the activity of DHCR7 is also known to be regulated by phosphorylation, adding another layer of acute control to its function. semanticscholar.orgnih.gov

EnzymePost-Translational ModificationEffectReference
DHCR24PhosphorylationAlters enzymatic activity; specific site mutations can inhibit function. semanticscholar.orgresearchgate.netnih.govnih.gov
UbiquitinationSuggests regulation by proteasomal degradation. nih.gov
DHCR7PhosphorylationAlters enzymatic activity. semanticscholar.orgnih.gov
UbiquitinationPromotes proteasomal degradation in response to sterols and vitamin D. nih.gov
Table 2. Summary of Post-Translational Regulation of DHCR24 and DHCR7.

Genetic and Transcriptional Regulation of 22 Dehydrocholesterol Pathways

Transcriptional Control of Genes Encoding Sterol Biosynthetic Enzymes

The expression of genes responsible for producing the enzymes in the sterol biosynthesis pathway is tightly controlled by key transcription factors. These proteins act as sensors of cellular cholesterol levels and modulate gene expression accordingly to maintain a balanced state.

Sterol Regulatory Element-Binding Proteins (SREBPs) are central to the regulation of lipid synthesis. biologists.com These membrane-bound transcription factors activate the genes for enzymes required to synthesize cholesterol and fatty acids. nih.gov There are three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. nih.gov SREBP-2 is the primary regulator of cholesterol biosynthesis, activating the transcription of genes for enzymes in the mevalonate (B85504) pathway, such as HMG-CoA reductase and squalene (B77637) synthase. frontiersin.org

When cellular sterol levels are low, the SREBP-SCAP complex moves from the endoplasmic reticulum to the Golgi apparatus. biorxiv.org In the Golgi, SREBPs are cleaved by proteases to release an active N-terminal fragment. nih.govumin.ne.jp This fragment then enters the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, initiating their transcription. nih.govnih.gov Conversely, high sterol levels cause SREBPs to be retained in the endoplasmic reticulum, preventing their activation and thus downregulating cholesterol synthesis. biorxiv.org

Liver X Receptors (LXRs), specifically LXRα and LXRβ, are nuclear receptors that play a crucial role in cholesterol homeostasis by responding to elevated levels of certain oxysterols, which are oxidized derivatives of cholesterol. nih.govmdpi.com Natural LXR ligands include 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, 24(S),25-epoxycholesterol, and the cholesterol precursor desmosterol (B1670304). mdpi.complos.org

When activated by these oxysterols, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) on target genes. umin.ne.jp This leads to the transcriptional activation of genes involved in cholesterol efflux and transport, such as ABCA1 and ABCG1. pnas.org Furthermore, LXRs can indirectly influence cholesterol synthesis by modulating the expression of SREBP-1c, a key regulator of fatty acid synthesis. biologists.comnih.gov This provides a mechanism to coordinate cholesterol and fatty acid metabolism, particularly for the esterification and storage of excess cholesterol. biologists.com For instance, some metabolites of 7-dehydrocholesterol (B119134) have been shown to act as partial LXR activators, influencing the expression of LXR target genes like SREBP-1c and ABCA1. nih.gov

Molecular Genetic Approaches to Modulate 22-Dehydrocholesterol Production

Researchers utilize various molecular genetic techniques to investigate and manipulate the production of this compound and other sterols. These methods provide valuable insights into the function of specific genes and enzymes in the biosynthetic pathway.

Modifying the expression of genes in the sterol biosynthesis pathway through knockout or overexpression studies has profound effects on the resulting sterol profiles.

Gene Knockout: The targeted deletion of a gene can lead to the accumulation of the substrate for the enzyme it encodes and a deficiency in its product. For example, a null mutation in the murine Dhcr7 gene, which encodes 7-dehydrocholesterol reductase, results in a significant accumulation of 7-dehydrocholesterol and a marked reduction in cholesterol levels, mirroring the biochemical phenotype of Smith-Lemli-Opitz syndrome in humans. scispace.com Similarly, knocking out the DHCR24 gene leads to the accumulation of desmosterol. nih.gov In the nematode C. elegans, deficiency of the DHCR24 enzyme impairs growth due to an inability to dealkylate phytosterols (B1254722) into cholesterol. mdpi.com

Gene Overexpression: Conversely, overexpressing a gene in the pathway can increase the production of its corresponding sterol product. Transgenic mice overexpressing the nuclear form of SREBP-1a exhibit a massive accumulation of both cholesterol and triglycerides in the liver due to the heightened expression of genes controlling their synthesis. nih.gov

The following table summarizes the effects of modulating key genes on sterol profiles:

GeneModificationOrganism/Cell LineEffect on Sterol Profile
Dhcr7KnockoutMouseAccumulation of 7-dehydrocholesterol, reduced cholesterol. scispace.com
DHCR24KnockoutMouseAccumulation of desmosterol. nih.gov
SREBP-1aOverexpressionMouseIncreased hepatic cholesterol and triglycerides. nih.gov
mondoaKnockdownZebrafishDownregulation of genes in the terpenoid backbone and sterol biosynthesis pathways, including nsdhl. elifesciences.org

The CRISPR-Cas9 system has emerged as a powerful and precise tool for genetic engineering, allowing for targeted modifications to the genomes of various organisms. wikipedia.orgcrisprtx.com This technology can be used to create specific mutations, knock out genes, or insert new genetic material to engineer metabolic pathways. crisprtx.comnih.gov

In the context of sterol biosynthesis, CRISPR-Cas9 has been used to inactivate genes to study their function or to enhance the production of specific compounds. For instance, CRISPR/Cas9 has been employed to inactivate the 7dhcr gene. elifesciences.org A notable application was the use of CRISPR-Cas9 to increase the levels of 7-dehydrocholesterol (provitamin D3) in tomatoes by targeting the Sl7-DR2 gene, which converts 7-DHC to cholesterol. nih.gov This demonstrates the potential of CRISPR-based tools to precisely engineer the sterol biosynthesis pathway for desirable outcomes. nih.gov

Evolutionary Genetics and Differential Gene Expression

The sterol biosynthesis pathway has undergone significant evolution across different eukaryotic lineages, leading to a diversity of sterols and regulatory mechanisms. The synthesis of sterols begins with the highly conserved mevalonate pathway, but diverges in later steps. oup.com For example, animals and fungi utilize lanosterol (B1674476) as a key intermediate, while plants primarily use cycloartenol. oup.com

The evolution of sterol diversity is linked to gene duplication and functional diversification. For instance, the C22-desaturase enzymes, responsible for creating the C22 double bond found in this compound and other sterols, have evolved independently in different lineages. researchgate.net While plants and fungi have a cytochrome P450-type C22-desaturase, the ciliate Tetrahymena thermophila possesses a different type of C22-desaturase that arose from gene duplication. researchgate.net

Differential gene expression analysis in various organisms and conditions has provided further insights into the regulation of cholesterol metabolism. Studies in Japanese quail strains susceptible and resistant to atherosclerosis revealed differential mRNA expression of key genes in cholesterol biosynthesis and transport, including HMGCR, SQLE, and DHCR7. nih.gov Similarly, analysis of gene expression in lactating rats showed increased expression of genes involved in cholesterol biosynthesis, suggesting heightened SREBP activity. uky.edu These studies highlight how the expression of genes in the this compound pathway can be modulated by genetic background, physiological state, and environmental factors.

Single Nucleotide Polymorphisms (SNPs) Influencing Enzyme Activity

Single nucleotide polymorphisms (SNPs) are variations at a single position in a DNA sequence among individuals. When these variations occur within a gene that encodes an enzyme, they can alter the enzyme's structure, stability, and ultimately, its catalytic activity. In the context of this compound metabolism, SNPs in the DHCR24 and DHCR7 genes are of particular interest. The DHCR7 gene encodes 7-dehydrocholesterol reductase, which converts 7-dehydrocholesterol (7-DHC) to cholesterol. researchgate.netmedlineplus.gov Mutations in DHCR7 can lead to an accumulation of 7-DHC, a precursor in a parallel cholesterol synthesis pathway. medlineplus.govoup.com

Mutations in the DHCR24 gene can cause desmosterolosis, a rare autosomal recessive disorder characterized by elevated levels of desmosterol. nih.govmedlineplus.gov These mutations often involve single amino acid changes that reduce the enzyme's ability to convert desmosterol to cholesterol. medlineplus.govmedlineplus.gov For example, specific missense mutations have been identified in patients with desmosterolosis that result in significantly reduced or absent DHCR24 activity. nih.gov

Similarly, SNPs in the DHCR7 gene have been linked to variations in vitamin D levels, as 7-DHC is a precursor for vitamin D synthesis. austinpublishinggroup.comnih.govresearchgate.net Certain SNPs in DHCR7 are associated with lower circulating vitamin D concentrations, likely by affecting the efficiency of the conversion of 7-DHC to cholesterol and thus altering the availability of 7-DHC for vitamin D production. austinpublishinggroup.comsmw.ch

Below is a table summarizing some of the identified SNPs in the DHCR24 gene and their reported effects.

GeneSNP (dbSNP ID)Amino Acid ChangeReported Effect on Enzyme ActivityAssociated Condition
DHCR24rs387906939Arg94HisReduced activityDesmosterolosis nih.govutah.edu
DHCR24rs119475041Glu191LysReduced activityDesmosterolosis nih.govutah.edu
DHCR24rs28939092Tyr471SerReduced activityDesmosterolosis nih.govutah.edu
DHCR24rs915474087Ala502ThrLikely pathogenicDesmosterolosis utah.edu
DHCR24rs200415528Cys511TyrLikely pathogenicDesmosterolosis utah.edu
DHCR24rs1646962392Glu320TerLikely pathogenicDesmosterolosis utah.edu

Cellular and Molecular Mechanisms Involving 22 Dehydrocholesterol

Intracellular Localization and Trafficking of 22-Dehydrocholesterol and Associated Enzymes

The subcellular journey of this compound, a key intermediate in sterol metabolism, is intricately linked to the localization of the enzymatic machinery responsible for its synthesis and subsequent conversion. The enzymes involved in the later stages of cholesterol biosynthesis, which includes the metabolism of this compound, are predominantly found in the endoplasmic reticulum (ER). nih.govnih.gov This localization within the ER membrane positions these enzymes to act on their lipophilic substrates, which are embedded within the membrane bilayer.

Specifically, enzymes such as 24-dehydrocholesterol reductase (DHCR24), which acts on precursors of cholesterol, have been localized to the ER and the nuclear envelope. nih.gov While direct studies on the specific enzymes that metabolize this compound are limited, it is presumed they share this ER-centric localization. The trafficking of sterols like this compound from their site of synthesis in the ER to other cellular membranes is a complex process. This transport occurs through both vesicular and non-vesicular pathways. nih.govahajournals.orgfrontiersin.org

Non-vesicular transport is thought to be a major route for the rapid distribution of sterols and is mediated by sterol-binding proteins. nih.gov One such protein, Sterol Carrier Protein-2 (SCP2), is known to participate in the intracellular transport of lipids, including cholesterol. researchgate.net It is plausible that SCP2 and other related lipid transfer proteins are involved in shuttling this compound between organelles.

Experimental evidence using a fluorescently labeled analog, 22-NBD-cholesterol, has demonstrated its accumulation in mitochondria, suggesting a potential role for this sterol or its derivatives within this organelle. researchgate.net This transport to the mitochondria is crucial for processes such as steroid hormone synthesis, where cholesterol and its precursors are converted to pregnenolone by enzymes located in the inner mitochondrial membrane. nih.govresearchgate.net The steroidogenic acute regulatory protein (StAR) is a key player in delivering cholesterol to the mitochondria for steroidogenesis, and it is possible that it also facilitates the transport of this compound. researchgate.net

Enzyme/ProteinPrimary Subcellular LocalizationPutative Role in Relation to this compound
Cholesterol Biosynthesis Enzymes (general)Endoplasmic Reticulum, Nuclear EnvelopeSynthesis and metabolism of this compound
Sterol Carrier Protein-2 (SCP2)Cytosol, PeroxisomesIntracellular trafficking of this compound
Steroidogenic Acute Regulatory Protein (StAR)MitochondriaTransport of this compound into mitochondria

Cellular Signaling Roles of this compound and its Hydroxylated Derivatives

While direct evidence for this compound itself acting as a ligand for nuclear receptors is not well-established, its hydroxylated derivatives, like those of cholesterol, are known to be potent signaling molecules. Oxysterols, which are oxidized forms of cholesterol, function as endogenous ligands for several nuclear receptors, thereby playing a crucial role in regulating gene expression. nih.govnih.gov

A prominent example is 22(R)-hydroxycholesterol, a hydroxylated form of cholesterol, which is a well-characterized agonist for the Liver X Receptors (LXRα and LXRβ) and the Farnesoid X Receptor (FXR). nih.gov Activation of these receptors by oxysterols initiates a cascade of transcriptional events that are central to maintaining lipid homeostasis. Given the structural similarity, it is highly probable that hydroxylated metabolites of this compound can also bind to and modulate the activity of these and other nuclear receptors, such as the Retinoid-related orphan receptors (RORs) and the Vitamin D receptor (VDR). wikipedia.orgmdpi.com

Desmosterol (B1670304) (24-dehydrocholesterol), another cholesterol precursor with a double bond in the side chain, has been shown to activate LXR-target genes. caymanchem.com This lends further support to the hypothesis that this compound and its derivatives could have similar signaling capabilities. The binding of these oxysterol ligands to the ligand-binding domain of nuclear receptors induces conformational changes that lead to the recruitment of coactivator or corepressor proteins, ultimately influencing the transcription of target genes. sci-hub.se

The activation of nuclear receptors by hydroxylated derivatives of this compound would directly impact the expression of genes critical for lipid metabolism. For instance, LXR activation by its ligands leads to the upregulation of genes involved in cholesterol efflux, transport, and conversion to bile acids. This includes genes such as ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and cytochrome P450 7A1 (CYP7A1).

Furthermore, the activation of FXR by ligands like 22(R)-hydroxycholesterol has been shown to induce the expression of the bile salt export pump (BSEP), a key transporter in bile acid secretion. nih.gov By modulating the expression of these and other target genes, hydroxylated derivatives of this compound can contribute to the intricate network that governs cellular and systemic lipid balance.

The regulation of gene expression by these sterol derivatives is a key mechanism by which cells sense and respond to changes in lipid levels. This signaling system is integral to preventing the accumulation of excess cholesterol and other lipids, which can have cytotoxic effects. The transcriptional control exerted by these molecules extends beyond lipid metabolism to influence a variety of cellular processes, including inflammation and cell proliferation. nih.govnih.gov

Nuclear ReceptorPotential Ligand (Hydroxylated this compound Derivative)Key Target GenesCellular Process Regulated
Liver X Receptor (LXR)YesABCA1, ABCG1, SREBP-1cCholesterol efflux, fatty acid synthesis
Farnesoid X Receptor (FXR)YesBSEP, SHPBile acid metabolism
Vitamin D Receptor (VDR)YesTRPV6, CalbindinCalcium homeostasis

Impact on Membrane Fluidity and Cellular Membrane Organization

As a structural analog of cholesterol, this compound is expected to have a significant impact on the physical properties of cellular membranes. Cholesterol is a critical determinant of membrane fluidity, acting as a bidirectional regulator. At high temperatures, it decreases membrane fluidity by restricting the movement of phospholipid acyl chains. Conversely, at low temperatures, it increases fluidity by preventing the tight packing of these chains.

Studies on 7-dehydrocholesterol (B119134), another cholesterol precursor, have shown that it has a condensing and ordering effect on membranes similar to that of cholesterol. researchgate.net This suggests that this compound, with its rigid sterol ring system, would also intercalate between phospholipids and modulate membrane fluidity in a comparable manner.

A key aspect of cholesterol's role in membrane organization is its involvement in the formation of specialized microdomains known as lipid rafts. researchgate.netyoutube.com These are dynamic, ordered platforms enriched in cholesterol, sphingolipids, and specific proteins that are involved in cellular signaling and protein trafficking. researchgate.netyoutube.comarvojournals.org Research on 7-dehydrocholesterol has demonstrated its ability to be incorporated into and support the formation of lipid rafts, much like cholesterol. nih.govnih.gov It is therefore highly likely that this compound also partitions into these ordered membrane domains. The presence of this compound in lipid rafts would influence the localization and function of raft-associated proteins, thereby affecting various signal transduction pathways. youtube.com

Comparative and Evolutionary Biochemistry of 22 Dehydrocholesterol

Phylogenetic Distribution and Natural Occurrence Across Biological Taxa

The distribution of 22-dehydrocholesterol across the tree of life is not uniform, highlighting its specialized roles in the biochemistry of various organisms. Its presence is notable in specific lineages of algae, marine invertebrates, and certain protozoa, reflecting distinct evolutionary pathways and metabolic capabilities.

Presence and Predominance in Algal Species (e.g., Rhodophyta, Porphyridium cruentum)

This compound is a known constituent of the sterol profile of several red algae (Rhodophyta). cdnsciencepub.combrieflands.com It was identified as one of the sterols in the red alga Hypnea flagelliformis, collected from the Persian Gulf. brieflands.com Early studies also reported the isolation of this compound from a species of red algae, which provided a key reference for its later identification in other organisms. cdnsciencepub.comcdnsciencepub.com

The unicellular red alga Porphyridium cruentum has been a subject of detailed sterol analysis, revealing a complex profile that includes this compound. docsdrive.comnih.gov The composition of sterols in P. cruentum, including this compound, is influenced by environmental factors such as light quality. docsdrive.com Research has shown that the total amount and distribution of sterols among different classes (free sterols, steryl esters, steryl glycosides, and acyl steryl glycosides) vary when the alga is grown under different light spectra (white, yellow, red, green, and blue). docsdrive.com For instance, under yellow, red, and blue light, this compound was primarily found as a steryl glycoside, while under green light, it was detected as an acyl steryl glycoside. docsdrive.com

Sterol Profile of Porphyridium cruentum

Sterol CompoundPresence ConfirmedNotes
This compoundYesFound as steryl glycoside and acyl steryl glycoside depending on light conditions. docsdrive.com
CholesterolYesA dominant sterol in this species. docsdrive.com
Brassicasterol (B190698)YesDetected in the sterol profile. docsdrive.com
CampesterolYesDetected in the sterol profile. docsdrive.com
CycloartenolYesIts presence supports the systematic position of P. cruentum among primitive rhodophytes. docsdrive.com

Detection in Marine Invertebrates (e.g., Scallops, Antarctic Krill)

A significant occurrence of this compound has been documented in marine invertebrates, particularly mollusks. It was successfully isolated and identified from the adductor muscle of the scallop Placopecten magellanicus. cdnsciencepub.comcdnsciencepub.com In this species, this compound constituted a substantial portion of the total sterol fraction, accounting for 14.1%. cdnsciencepub.com Further analysis of various shellfish consumed in the United States confirmed that this compound is one of the prominent non-cholesterol sterols in mollusks, including scallops. nih.govnih.gov

While cholesterol is the main sterol in crustaceans like shrimp, crab, and lobster, mollusks such as scallops, clams, and oysters exhibit a much more diverse sterol profile. nih.govnih.gov In addition to this compound, these mollusks contain significant amounts of brassicasterol and 24-methylenecholesterol. nih.govnih.gov

The diet of marine invertebrates can influence their sterol composition. Antarctic krill (Euphausia superba), a key species in the Southern Ocean ecosystem, has an omnivorous diet that includes phytoplankton. researchgate.net While their own sterol profile is primarily cholesterol-based, their dietary intake can lead to the assimilation of various phytosterols (B1254722). The sterol composition of krill, particularly in their stomachs and digestive glands, can therefore reflect the phytoplankton they consume, which may include species that synthesize this compound. researchgate.net

Prominent Sterols in Selected Marine Mollusks

Marine InvertebrateThis compoundOther Major Sterols
Scallop (Placopecten magellanicus)Present (14.1% of total sterols) cdnsciencepub.comCholesterol, Brassicasterol, 24-Methylenecholesterol nih.govnih.gov
Oysters & ClamsPresentBrassicasterol, 24-Methylenecholesterol, Campesterol, Isofucosterol nih.govnih.gov

Sterol Metabolism in Protozoa (e.g., Tetrahymena thermophila)

The ciliate protozoan Tetrahymena thermophila presents a unique case in sterol biochemistry. This organism does not synthesize sterols de novo but instead produces a sterol surrogate, tetrahymanol (B161616). researchgate.netnih.gov However, when sterols are available in its environment, Tetrahymena can efficiently incorporate and modify them. researchgate.netnih.gov

Tetrahymena possesses a metabolic pathway that transforms dietary sterols through a series of desaturation reactions at positions C-5, C-7, and C-22. researchgate.netnih.gov When cholesterol is the dietary source, it is converted into intermediates, including this compound, on the pathway to the final product, 7,22-bisdehydrocholesterol. researchgate.net The conversion of cholesterol to this compound is a key step performed by a C-22 desaturase enzyme. researchgate.netresearchgate.net This metabolic flexibility allows the organism to adapt to different environmental conditions, utilizing externally sourced sterols when available. researchgate.net The enzymes involved in these transformations are distinct and show interesting evolutionary origins, as discussed in the following sections.

Evolutionary Divergence and Conservation of Sterol Biosynthesis Pathways

The biosynthesis of sterols is a hallmark of eukaryotes, but the pathways and the enzymes involved have undergone significant diversification throughout evolution. oup.comnih.gov The study of these pathways provides insights into the evolutionary history of organisms, revealing patterns of gene conservation, duplication, and loss.

Analysis of Enzyme Orthologs and Paralogs Across Kingdoms

The enzymes responsible for sterol synthesis show varied degrees of conservation across different eukaryotic kingdoms. nih.govomicsonline.org The enzyme that introduces the double bond at the C-22 position of the sterol side chain is a prime example of evolutionary divergence. In fungi and plants, this reaction is catalyzed by a cytochrome P-450 monooxygenase (CYP61 and CYP710 families, respectively). nih.gov However, analysis of the Tetrahymena thermophila genome revealed no orthologs of these P-450 enzymes, despite its proven C-22 desaturase activity. researchgate.netnih.gov

Further research identified two paralogous genes in Tetrahymena that code for the sterol C-22 desaturase activity. nih.gov These enzymes are not related to the cytochrome P-450 family but belong to the fatty acid hydroxylase/desaturase superfamily. nih.gov This indicates that the ability to desaturate at C-22 evolved independently in ciliates, a case of nonhomologous isofunctional enzymes. nih.gov

Conversely, other enzymes in the sterol modification pathway of Tetrahymena show clear orthology with those in animals. The C-7 sterol desaturase (Des7p) in Tetrahymena is a Rieske oxygenase, an enzyme type previously thought to have this function only in animals (e.g., the Neverland protein in insects). nih.gov The presence of this ortholog in a ciliate suggests a more complex evolutionary history, possibly involving horizontal gene transfer from a unicellular Opisthokont ancestor. nih.gov Similarly, the C-5 desaturase in Tetrahymena clusters phylogenetically with C-5 desaturases from vertebrates, fungi, and plants, indicating a shared ancestry for this particular enzymatic step. asm.org

Genomic Insights into Gene Loss and Acquisition in Sterol Evolution

Phylogenomic analyses suggest that the Last Eukaryotic Common Ancestor (LECA) already possessed a substantial toolkit of enzymes for sterol synthesis. nih.govoup.com Subsequent evolution of this pathway across the eukaryotic tree appears to have been driven primarily by a process of tinkering, dominated by gene losses. nih.govoup.com Many lineages, including insects and most marine invertebrates, have lost the ability to synthesize sterols de novo and must acquire them from their diet. nih.gov

The sterol pathway in ciliates like Tetrahymena is a mosaic of retained, lost, and newly acquired genes. nih.govconicet.gov.ar These organisms have lost most of the genes for the post-squalene portion of the sterol synthesis pathway. conicet.gov.ar However, they have retained a few enzymes, likely for processing common environmental sterols like cholesterol and phytosterols. conicet.gov.ar

Furthermore, the ciliate lineage shows evidence of gene acquisition through horizontal gene transfer (HGT). nih.gov The genes for the pre-squalene pathway in ciliates are suggested to be of bacterial origin. nih.gov The acquisition of bacterial genes for triterpenoid (B12794562) biosynthesis may have enabled the production of tetrahymanol as a sterol surrogate, providing an adaptive advantage in low-oxygen environments. nih.gov This combination of extensive gene loss from the ancestral eukaryotic pathway and the acquisition of prokaryotic genes has resulted in the unique sterol metabolism observed in ciliates today. nih.govconicet.gov.ar

Influence of Environmental Factors on Organismal Sterol Composition

The sterol composition of an organism is not static; it is dynamically regulated in response to a variety of external environmental cues. These adaptations are crucial for maintaining cellular functions, particularly the integrity and fluidity of cell membranes, under fluctuating conditions. Factors such as temperature, salinity, and diet can induce significant shifts in the sterol profile of many organisms, including the relative abundance of specific sterols like this compound. This regulation is a key component of an organism's capacity to acclimate and survive in challenging environments.

The plasma membrane must maintain a specific level of fluidity to ensure the proper functioning of membrane-bound proteins and transport systems. Environmental stressors can disrupt this delicate balance. Organisms, particularly poikilotherms that cannot regulate their internal body temperature, have evolved biochemical mechanisms to alter their membrane lipid composition, a process known as homeoviscous adaptation. This often involves modifying the saturation of fatty acid chains and adjusting the concentration and type of sterols.

In marine invertebrates, which exhibit a vast diversity of sterols, these adaptive responses are particularly evident. Changes in the marine environment, driven by both natural cycles and climate change, exert significant physiological stress, prompting adjustments in their sterol profiles.

Research Findings

Temperature:

Salinity:

Salinity fluctuations pose a significant osmotic challenge to marine organisms, especially those in coastal and estuarine environments. geomar.de Maintaining cellular homeostasis under such stress requires energy and physiological adjustments, which can include modifications to the cell membrane's composition. In bivalves and other marine mollusks, salinity stress is known to impact metabolism, growth, and survival nih.govgeomar.deajol.info. These physiological responses are underpinned by biochemical changes, including alterations in lipid and sterol profiles. For example, some studies suggest that changes in salinity can trigger shifts in the relative abundance of different sterols to maintain membrane function under osmotic stress. While direct evidence linking salinity changes to this compound levels is not extensively documented, it is a prominent sterol in many mollusk species that inhabit environments with variable salinity nih.govresearchgate.nettandfonline.comnih.gov. The sterol composition of oysters, for instance, is known to be influenced by environmental factors, which would include the surrounding water's salinity mdpi.compan.olsztyn.pl.

Dietary Intake:

The sterol profile of many marine invertebrates is heavily influenced by their diet. Organisms like bivalves are filter feeders, and their primary food source is phytoplankton. The sterol composition of phytoplankton is diverse and varies between species, containing sterols such as brassicasterol and this compound mdpi.com. Consequently, the sterols found in the tissues of these filter feeders often reflect the sterol composition of the algae they consume nih.gov. This dietary intake can be the primary source of sterols for organisms that have a limited capacity for de novo synthesis. Therefore, environmental factors that affect phytoplankton blooms, such as water temperature, nutrient availability, and light, will indirectly influence the sterol composition, including the amount of this compound, of the organisms that feed on them nih.govpan.olsztyn.pl.

Data on this compound in Marine Mollusks

While studies directly measuring the fluctuation of this compound with specific environmental changes are scarce, baseline data on its presence in various shellfish are available. This compound is a notable non-cholesterol sterol found in several species of mollusks nih.govresearchgate.nettandfonline.comnih.gov. The concentration of this and other sterols can vary depending on the species and their geographical location, which indirectly points to the influence of environmental and dietary factors nih.gov.

Below is a table summarizing the concentration of this compound found in composite samples of several commercially important mollusk species from a comprehensive U.S. market study.

Mollusk SpeciesScientific NameThis compound (mg/100g fresh weight)Other Prominent Sterols
Eastern OysterCrassostrea virginica12.1 - 15.0Cholesterol, Brassicasterol, 24-Methylenecholesterol
Sea ScallopPlacopecten magellanicus7.7 - 12.0Cholesterol, 24-Methylenecholesterol, Brassicasterol
Blue MusselMytilus edulisNot specified in detail, but presentCholesterol, Desmosterol (B1670304), Sitosterol
Northern Quahog (Hard Clam)Mercenaria mercenaria4.1 - 5.2Cholesterol, 24-Methylenecholesterol, Brassicasterol

Data sourced from a study on the sterol composition of shellfish consumed in the United States. The values for this compound are derived from the reported ranges for prominent non-cholesterol sterols. nih.govresearchgate.nettandfonline.comnih.gov

Advanced Research Methodologies for 22 Dehydrocholesterol Studies

High-Resolution Chromatographic and Mass Spectrometric Techniques for Sterol Profiling

The accurate identification and quantification of 22-dehydrocholesterol in complex biological matrices present a significant analytical challenge due to the presence of numerous structurally related isomers. High-resolution chromatographic and mass spectrometric techniques are indispensable for achieving the required specificity and sensitivity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of sterols, including this compound. This method offers high chromatographic resolution and provides detailed structural information through mass spectral fragmentation patterns.

To enhance volatility and thermal stability, sterols are typically derivatized prior to GC-MS analysis. A common derivatization method is trimethylsilylation, which involves converting the hydroxyl groups of the sterols into trimethylsilyl (B98337) (TMS) ethers. This process significantly improves the chromatographic behavior of these compounds, allowing for better separation and detection researchgate.net.

The mass spectrum of the TMS derivative of this compound exhibits a characteristic fragmentation pattern. The PubChem database entry for this compound lists key mass-to-charge ratio (m/z) peaks observed in its GC-MS analysis, with the top peak at m/z 55, the second highest at m/z 69, and the third highest at m/z 111 nih.gov. These specific fragments are crucial for the unequivocal identification of this compound in a sample.

The general GC-MS methodology for sterol analysis involves a temperature-programmed separation on a capillary column, followed by detection using a mass spectrometer. For instance, a typical method might employ a temperature program that starts at 200°C, holds for a short period, and then ramps up to 300°C, with a total run time of around 15.5 minutes mdpi.com. Helium is commonly used as the carrier gas. The mass spectrometer is operated in either full scan mode to obtain complete mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification mdpi.com.

Table 1: GC-MS Data for this compound

Parameter Value
NIST Number 36774
Library Main library
Total Peaks 118
m/z Top Peak 55
m/z 2nd Highest 69
m/z 3rd Highest 111

Data sourced from PubChem CID 5283661 nih.gov

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of sterols. It is particularly valuable for separating complex mixtures of isomers that may be difficult to resolve by GC. Reversed-phase HPLC is a commonly employed mode for sterol separations.

The separation of sterols by HPLC is based on their differential partitioning between a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. Due to the high structural similarity among sterols, achieving baseline separation can be challenging, often requiring careful optimization of the mobile phase composition and gradient elution frontiersin.orgnih.gov. For instance, a study on the separation of various free sterols noted that complete baseline separation remained difficult even with gradient elution on a C18 column frontiersin.orgnih.gov.

Historically, the isolation of this compound from natural sources like scallops has involved multiple chromatographic steps, including column chromatography on silicic acid-Celite, to separate it from other sterols before its identification cdnsciencepub.com. Modern HPLC methods offer significantly improved resolution and speed for such separations.

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) has become the technique of choice for the sensitive and specific quantification of sterols in biological samples nih.gov. This method combines the excellent separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized, and a specific precursor ion is selected in the first mass analyzer. This precursor ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the specificity of detection mdpi.com.

For sterols that are poorly ionizable, derivatization can be employed to improve their response in the mass spectrometer. For example, 7-dehydrocholesterol (B119134), an isomer of this compound, has been derivatized with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to enhance its ionization efficiency in electrospray ionization (ESI)-MS d-nb.infonih.gov. This approach allows for the development of robust and sensitive assays with low limits of quantification d-nb.infonih.gov.

A validated LC-MS/MS method for 7-dehydrocholesterol in human skin demonstrated a lower limit of quantification of 1.6 µg/g and an upper limit of 100 µg/g, showcasing the sensitivity of this technique for sterol analysis in complex biological matrices d-nb.infonih.gov. The development of such methods for this compound would enable its precise quantification in various tissues and fluids.

Table 2: Comparison of Analytical Techniques for Sterol Analysis

Technique Principle Advantages for this compound Analysis
GC-MS Separation of volatile compounds followed by mass analysis. High resolution, provides structural information from fragmentation patterns.
HPLC Separation based on differential partitioning between stationary and mobile phases. Effective for separating non-volatile compounds and complex isomeric mixtures.
LC-MS/MS HPLC separation coupled with highly selective mass spectrometric detection. High sensitivity and specificity for quantification in complex biological samples.

Isotopic Labeling and Tracer Studies in Metabolic Flux Analysis

The general principle of metabolic flux analysis involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ²H) into a biological system. The labeled atoms are incorporated into downstream metabolites, and the pattern and extent of this incorporation can be measured using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This information is then used to deduce the flow of atoms through the metabolic network and to quantify the rates of different biochemical reactions eurisotop.com.

Computational and Systems Biology Approaches for Pathway Modeling and Prediction

Computational and systems biology provide a framework for integrating experimental data to build predictive models of metabolic networks. These approaches can be instrumental in understanding the regulation of this compound metabolism and its role within the broader context of cellular steroidogenesis.

Pathway modeling involves the mathematical representation of biochemical reactions and their regulatory interactions. These models can range from relatively simple stoichiometric models to more complex kinetic models that incorporate enzyme kinetics and regulatory mechanisms. By simulating these models, researchers can predict how the concentration of metabolites, such as this compound, will change in response to various perturbations, such as genetic mutations or changes in nutrient availability.

For instance, a systems biology model of cholesterol biosynthesis could be used to predict the impact of inhibiting specific enzymes on the levels of this compound and other sterol intermediates. Such models can help in identifying key regulatory points in the pathway and in formulating hypotheses that can be tested experimentally. While the search results did not yield computational models specifically centered on this compound, the principles of modeling mitochondrial energy metabolism and oxidative stress demonstrate the potential of these approaches to unravel complex biological processes nih.gov.

Development of Cell Culture and Bioreactor Systems for Metabolic Research

Cell culture and bioreactor systems are essential tools for studying cellular metabolism in a controlled environment. These in vitro systems allow for detailed investigations into the synthesis, regulation, and function of specific metabolites like this compound, which can be challenging to perform in whole organisms.

Various cell lines are used in metabolic research, and the choice of cell line depends on the specific biological question. For example, mouse neuroblastoma cells (Neuro2a) have been used to study the effects of inhibitors of 7-dehydrocholesterol reductase on sterol profiles nih.gov. The HT22 cell line, a murine hippocampal cell line, is another model used in neuroscience research to study mechanisms of neurodegeneration and neuroprotection cytion.com. Such cell lines could be adapted to study the metabolism and function of this compound in a neuronal context.

Bioreactors provide a means to culture cells at higher densities and under more controlled conditions than standard cell culture flasks. This can be particularly useful for producing larger quantities of cells or metabolites for analysis. Perfusion cultures, where fresh medium is continuously supplied and waste products are removed, can maintain cells in a steady state for extended periods, allowing for more precise metabolic studies nih.gov. The use of such systems could facilitate detailed investigations into the factors that regulate the production and turnover of this compound in cultured cells.

Biotechnological and Synthetic Biology Approaches

Engineering Microbial Cell Factories for Sterol Production

Microbial cell factories, especially the well-characterized yeast S. cerevisiae, are powerful platforms for producing steroidal compounds. researchgate.net Their genetic tractability and well-understood metabolic pathways make them ideal candidates for engineering the biosynthesis of non-native sterols. researchgate.net The native ergosterol (B1671047) biosynthesis pathway in yeast serves as a foundational blueprint, sharing numerous intermediates with other sterol production pathways. nih.govnih.gov By strategically modifying this endogenous pathway, the metabolic flux can be redirected towards the synthesis of desired products like 22-dehydrocholesterol.

A critical aspect of enhancing sterol production in microbial hosts is ensuring an ample supply of key precursors. The biosynthesis of all sterols originates from the central metabolite acetyl-CoA, which feeds into the mevalonate (B85504) (MVA) pathway to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal isoprenoid building blocks. nih.govnih.gov

Key strategies to boost the precursor pool include:

Enhancing Acetyl-CoA Supply: Acetyl-CoA is a pivotal starting molecule for the MVA pathway. nih.gov Engineering strategies can focus on augmenting the native pathways that generate acetyl-CoA. For instance, in S. cerevisiae, overexpression of enzymes like acetaldehyde dehydrogenase (Aldp) and acetyl-CoA synthetase (Acsp) can increase the cytoplasmic pool of acetyl-CoA available for sterol synthesis. nih.gov

Overexpression of Rate-Limiting Enzymes in the MVA Pathway: The MVA pathway contains several rate-limiting steps. One of the most significant is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR). nih.gov Overexpression of a truncated, soluble form of HMGR (tHMG1), which is less susceptible to feedback regulation, is a common and highly effective strategy to significantly increase the metabolic flux towards sterol biosynthesis. nih.govnih.govresearchgate.net This often leads to a substantial accumulation of downstream intermediates like squalene (B77637). nih.gov

The following table summarizes key genetic targets for enhancing precursor supply in S. cerevisiae:

Gene TargetEnzyme/ProteinEngineering StrategyDesired Outcome
ALD6 Acetaldehyde DehydrogenaseOverexpressionIncreased cytosolic acetyl-CoA
ACS2 Acetyl-CoA SynthetaseOverexpressionIncreased cytosolic acetyl-CoA
tHMG1 Truncated HMG-CoA ReductaseOverexpressionIncreased flux through the MVA pathway
ERG20 Farnesyl Diphosphate SynthaseOverexpressionIncreased FPP for squalene synthesis
ERG9 Squalene SynthaseOverexpressionIncreased squalene, the direct precursor to sterols

Once the precursor supply is enhanced, the metabolic pathway must be optimized to channel intermediates efficiently towards the target molecule, this compound. This involves removing bottlenecks in the synthesis pathway and blocking or downregulating competing pathways that divert intermediates away from the desired product. nih.gov

To produce this compound, which is not a native sterol in yeast, the key is to introduce a suitable precursor and the specific enzyme activity for C-22 desaturation while potentially blocking the native ergosterol pathway at strategic points. The enzyme responsible for introducing the C-22 double bond is a C-22 sterol desaturase, a cytochrome P450 enzyme encoded by the ERG5 gene in yeast. nih.govoup.comyeastgenome.org

Strategies for mitigating bottlenecks and competitive pathways include:

Downregulation of Competing Pathways: The primary competing pathway is the later part of the ergosterol biosynthesis pathway. To accumulate a precursor suitable for conversion to this compound (e.g., cholesterol or a related intermediate), genes downstream of the desired branch point can be deleted or downregulated. For instance, to produce sterols other than ergosterol, knocking out the ERG5 gene itself can lead to the accumulation of its substrate, ergosta-5,7-dien-3β-ol. researchgate.netoup.com This strategy can be adapted depending on the desired final product and the chosen precursor.

Enhancing the Post-Squalene Pathway: The conversion of squalene to downstream sterols can be a bottleneck. nih.gov Overexpression of key enzymes such as squalene epoxidase (ERG1) and lanosterol (B1674476) synthase (ERG7) can help pull the metabolic flux towards sterol formation. nih.gov Additionally, transcription factors that upregulate the expression of ERG genes, such as Upc2p (specifically, a gain-of-function mutant like Upc2-1), can be overexpressed to broadly enhance the post-squalene pathway. researchgate.netnih.gov

The table below outlines genetic modifications to redirect flux towards a desired sterol intermediate.

Gene TargetEnzyme/ProteinEngineering StrategyRationale
ERG1 Squalene EpoxidaseOverexpressionAlleviate squalene accumulation bottleneck
UPC2-1 Transcription FactorOverexpressionUpregulate multiple genes in the sterol pathway
ERG3, ERG4 Sterol C-5 desaturase, Sterol C-24 reductaseDeletion/DownregulationBlock native ergosterol synthesis to accumulate specific intermediates
ERG5 C-22 Sterol DesaturaseDeletion (in some contexts)Accumulate the substrate for C-22 desaturation for in vitro assays or if another desaturase is used.

Recombinant Enzyme Expression and Biocatalytic Applications

The production of this compound in a microbial host that does not naturally synthesize it hinges on the successful expression and activity of a recombinant C-22 sterol desaturase. This enzyme introduces the characteristic double bond at the C-22 position of the sterol side chain. yeastgenome.org

The most well-studied fungal C-22 desaturase is Erg5p from S. cerevisiae, a cytochrome P450 enzyme. nih.govyeastgenome.org In plants, enzymes from the CYP710A family perform the same function. researchgate.netnih.govnih.gov These enzymes can be heterologously expressed in microbial systems to act on available sterol precursors. For example, plant CYP710A enzymes have been successfully expressed in insect cells to produce Δ22-unsaturated sterols like stigmasterol (B192456) from β-sitosterol. nih.govnih.gov

For biocatalytic production of this compound, a two-pronged approach can be considered:

Whole-Cell Biocatalysis: An engineered yeast strain is first designed to produce a suitable precursor, such as cholesterol. This is achieved by introducing the latter part of the cholesterol synthesis pathway (e.g., DHCR7 and DHCR24 reductases) and knocking out competing ergosterol pathway genes. nih.gov Subsequently, a C-22 desaturase (like Erg5p or a plant-derived CYP710A) with activity towards cholesterol is expressed in this strain. The engineered cell then performs the entire conversion from a simple carbon source to this compound in vivo.

In Vitro Biocatalysis: A microbial host is engineered to overproduce and secrete a specific C-22 sterol desaturase. The purified enzyme is then used in a bioreactor with a supplied sterol precursor (e.g., cholesterol) to synthesize this compound. This approach offers better control over reaction conditions but requires costly enzyme purification and substrate supply.

The substrate specificity of the chosen desaturase is paramount. While Erg5p's native substrate is in the ergosterol pathway, studies have shown that these enzymes can have some promiscuity. nih.gov Plant CYP710A desaturases have demonstrated activity on various sterols, including β-sitosterol and campesterol. nih.govnih.gov Therefore, selecting or engineering a C-22 desaturase with high specificity and activity towards the intended precursor is a key research objective. researchgate.net

Exploration of Spatial Compartmentalization in Engineered Systems for Enhanced Yields

In eukaryotic cells like yeast, metabolic pathways are often spatially organized within different organelles. This natural compartmentalization can be exploited in synthetic biology to improve the efficiency of engineered pathways. nih.gov By targeting enzymes to specific subcellular locations, it is possible to increase local concentrations of substrates and intermediates, prevent the diffusion of toxic intermediates, and separate engineered pathways from competing native metabolism. nih.gov

For sterol biosynthesis, which involves both cytosolic and endoplasmic reticulum (ER)-localized enzymes, spatial engineering can be particularly effective. nih.gov Key strategies include:

Targeting Enzymes to Organelles: Enzymes of an engineered pathway can be directed to specific organelles like the mitochondria or peroxisomes. These organelles can provide distinct metabolic environments, such as a different redox state or a higher concentration of precursors like acetyl-CoA. For instance, compartmentalizing parts of the MVA pathway into peroxisomes has been shown to improve the production of isoprenoids. nih.gov

Engineering Membrane-Bound Scaffolds: Since many sterol biosynthesis enzymes are located on the ER membrane, engineering the ER to increase its surface area can accommodate higher levels of these enzymes and potentially enhance pathway flux. nih.gov

Q & A

Q. How is 22-Dehydrocholesterol synthesized in laboratory settings?

The compound is synthesized via the Wittig reaction, which introduces a double bond at the C-22 position of cholesterol derivatives. Purification involves hydrolysis of the acetate form using potassium hydroxide in ethanol, followed by recrystallization from methanol to achieve high purity. Melting points (e.g., 133.5–134°C) and optical rotation measurements (e.g., [α]D = -57.3°) are critical for verifying structural integrity .

Q. What analytical techniques distinguish this compound from structurally similar sterols?

High-performance liquid chromatography (HPLC) is used to profile sterols, leveraging retention time differences. Melting point comparisons (e.g., β-sitosterol vs. This compound) and molecular rotation data (average Δ[α]D = -7° compared to cholesterol) further aid differentiation. Elemental analysis (C: 81.63%, H: 10.87%) and infrared spectroscopy (KBr peaks at 5.76, 7.95, 10.30, 12.52 μm) provide additional validation .

Q. In which organisms is this compound predominantly found?

It is abundant in red algae and certain microalgae, particularly those with Δ22 double bonds in their sterol side chains. Dinoflagellates also produce structurally related sterols with unique alkylation patterns .

Q. What challenges exist in isolating this compound from natural sterol mixtures?

Overlapping physical properties (e.g., melting points with β-sitosterol) complicate isolation. Advanced chromatography (e.g., HPLC) and synthetic reference standards are essential for unambiguous identification .

Advanced Research Questions

Q. How do researchers resolve contradictions in sterol identification when physical properties overlap?

Multi-technique approaches are employed: combining melting point data, optical rotation, and spectroscopic methods (NMR, IR). For example, this compound’s levorotatory nature ([α]D = -57.3°) distinguishes it from cholesterol derivatives, even when melting points are similar .

Q. What genetic evidence supports the role of specific desaturases in this compound biosynthesis?

RNA interference (RNAi) knockdown of DES22 homologs in Tetrahymena thermophila reduces this compound production by >50%, confirming the enzymatic role of sterol C22 desaturases. Control experiments using wild-type strains validate these findings .

Q. How does the stereochemistry of this compound influence its biological activity compared to cholesterol?

The Δ22 double bond alters molecular packing in membranes, affecting fluidity and protein interactions. Comparative studies show a -7° difference in molecular rotation between this compound and cholesterol, impacting ligand-receptor binding in signaling pathways .

Q. What methodologies study metabolic pathways involving this compound?

Genetic knockout strains (e.g., Des7KO in algae) are used to block upstream pathways, forcing accumulation of this compound. HPLC profiles of sterols in these strains reveal pathway dynamics, while isotopic labeling tracks metabolic flux .

Q. How is the natural occurrence of this compound confirmed in biological samples?

Synthetic this compound serves as a reference standard for co-elution studies in HPLC. Comparative analysis with genetically modified organisms (e.g., DES22 knockdowns) further validates its presence in natural mixtures .

Q. How is the purity of synthesized this compound derivatives validated?

Recrystallization (e.g., from methanol) ensures physical purity, while elemental analysis (C, H content) and spectroscopic methods (NMR, IR) confirm structural integrity. Discrepancies in melting points >0.5°C trigger re-purification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.